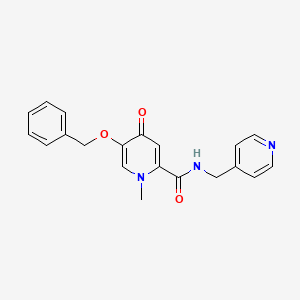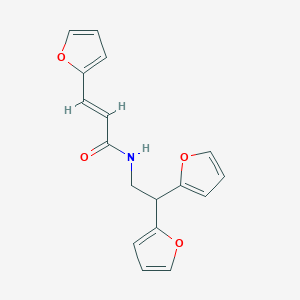
(E)-N-(2,2-di(furan-2-yl)ethyl)-3-(furan-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(2,2-di(furan-2-yl)ethyl)-3-(furan-2-yl)acrylamide, also known as DFEFA, is a synthetic compound that has been widely used in scientific research due to its unique properties.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The synthesis of related compounds, including those with furan and acrylamide functionalities, has been a subject of interest for their potential use in constructing complex molecular architectures. For example, the Diels–Alder adduct of ethyl (E)-3-nitroacrylate and furan serves as a versatile template for the stereoselective synthesis of hydroxylated derivatives of 2-aminocyclohexanecarboxylic acid, which are considered useful building blocks for β-peptides (I. Masesane, P. Steel, 2004). Additionally, alkyl E-3-(furyl)-3-(diethoxyphosphoryl)acrylates have been explored for their ability to undergo intramolecular cyclization, leading to the formation of various dihydrothiopyrano[furan] derivatives, demonstrating their reactivity and potential for creating complex heterocyclic structures (L. M. Pevzner, 2021).
Biotechnological Applications
In the realm of biotechnology, the enantioselective ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide by marine and terrestrial fungi has been reported, showcasing the potential for microbial biotransformation processes in synthesizing chiral compounds. This study highlights the green chemistry approach to synthesizing (R)-2-cyano-3-(furan-2-yl)propanamide, which could have implications in pharmaceutical synthesis (D. E. Jimenez et al., 2019).
Material Science and Polymer Chemistry
Further research has delved into the synthesis of novel acrylamide monomers for the development of thermoresponsive polymers. These materials exhibit changes in their physical properties in response to environmental stimuli such as temperature, pH, and CO2 levels, suggesting applications in smart materials and biotechnology (Xue Jiang et al., 2014).
Food Science and Safety
Investigations into mitigating acrylamide, furan, and 5-hydroxymethylfurfural in food have been significant due to their potential toxic and carcinogenic effects. Strategies for reducing these compounds in heat-treated foods involve both preventive measures and removal interventions, underscoring the importance of research in improving food safety (M. Anese et al., 2013).
Pharmacological Research
On the pharmacological front, certain acrylamide derivatives have been identified as potential antiviral agents against coronavirus helicases, suggesting their utility in developing antiviral therapies. These findings point to the broader implications of acrylamide derivatives in medicinal chemistry and drug development (Austin N. Spratt et al., 2021).
Propiedades
IUPAC Name |
(E)-N-[2,2-bis(furan-2-yl)ethyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c19-17(8-7-13-4-1-9-20-13)18-12-14(15-5-2-10-21-15)16-6-3-11-22-16/h1-11,14H,12H2,(H,18,19)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMEXQGWJBJWHPQ-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NCC(C2=CC=CO2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NCC(C2=CC=CO2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[b]thiophen-2-yl(4-(benzylsulfonyl)piperidin-1-yl)methanone](/img/structure/B2958691.png)



![4-chloro-1-[(2-chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2958700.png)
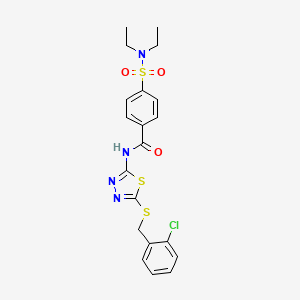
![(E)-4-(Dimethylamino)-N-[4-(2-fluoro-3-methoxyphenyl)oxan-4-yl]but-2-enamide](/img/structure/B2958703.png)
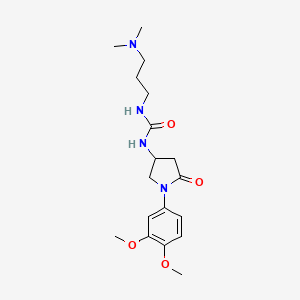
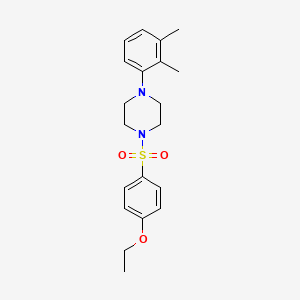
![1-cyclopentyl-4-methyl-2,3-dihydro-1H-pyrrolo[3',2':5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile](/img/structure/B2958706.png)
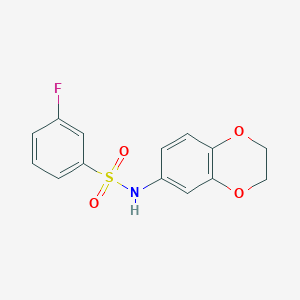

![4-chloro-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}benzamide](/img/structure/B2958710.png)
